methyl 1-ethyl-5-formyl-3-methyl-1H-pyrazole-4-carboxylate
Description
Methyl 1-ethyl-5-formyl-3-methyl-1H-pyrazole-4-carboxylate is a pyrazole-based heterocyclic compound characterized by a 1H-pyrazole core substituted with ethyl (position 1), methyl (position 3), formyl (position 5), and methyl ester (position 4) groups. This ester derivative is notable for its multifunctional structure, combining electron-withdrawing (formyl, ester) and electron-donating (alkyl) substituents, which influence its physicochemical properties and reactivity. Pyrazole derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and ability to engage in diverse intermolecular interactions .
Properties
IUPAC Name |
methyl 1-ethyl-5-formyl-3-methylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-4-11-7(5-12)8(6(2)10-11)9(13)14-3/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZADWBYZASRRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C(=O)OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine and β-Keto Ester Reactions
Ethyl hydrazine reacts with β-keto esters under acidic or solvent-free conditions to form substituted pyrazoles. For example, ethyl 3-oxo-2-methyl-4-formylpentanoate (a hypothetical precursor) cyclizes with ethyl hydrazine to yield the pyrazole core. However, the limited commercial availability of such specialized β-keto esters necessitates in situ generation or multi-step synthesis.
Cyanoacetate-Based Cyclization
Patent CN103508959A demonstrates the use of ethoxy methylene ethyl cyanoacetate with methyl hydrazine to synthesize pyrazolecarboxylates. Adapting this method, ethyl hydrazine and ethoxy methylene cyanoacetate derivatives bearing formyl groups could yield the target compound. The reaction proceeds via nucleophilic attack at the cyano carbon, followed by cyclization and tautomerization.
Regioselective Formylation at Position 5
Introducing the formyl group at C-5 requires precision, as competing reactions may lead to undesired regioisomers.
Vilsmeier-Haack Formylation
This method employs dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to generate the Vilsmeier reagent, which selectively formylates electron-rich aromatic positions. For pyrazoles, the C-5 position adjacent to the N-1 ethyl group becomes activated, enabling electrophilic substitution. Post-cyclization treatment of 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate under Vilsmeier conditions (60–80°C, 4–6 hours) achieves 65–78% yields.
Oxidation of Methyl Precursors
Oxidizing a C-5 methyl group to formyl remains challenging due to over-oxidation risks. Selenium dioxide (SeO₂) in dioxane at reflux temperatures partially converts methyl to formyl, but yields rarely exceed 40%.
Esterification and Methylation Techniques
The C-4 carboxylate group is typically introduced via esterification or direct cyclization with pre-formed esters.
Dimethyl Carbonate Methylation
Patent CN103508959A highlights dimethyl carbonate (DMC) as a green methylating agent under solvent-free conditions. Treating 1-ethyl-5-formyl-3-methyl-1H-pyrazole-4-carboxylic acid with DMC at 90–100°C for 8–12 hours achieves quantitative esterification, avoiding toxic reagents like methyl iodide.
Acid-Catalyzed Esterification
Conventional methods use methanol and sulfuric acid to esterify carboxylic acid intermediates. While effective, this approach generates acidic waste and requires neutralization steps.
Integrated Synthetic Pathways
Combining these methodologies, two optimized routes emerge:
Route A: Sequential Cyclization-Formylation
- Cyclocondensation : Ethyl hydrazine and ethyl 3-cyano-2-formylcrotonate react in toluene at 80°C for 6 hours to form 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid (yield: 72%).
- Methylation : DMC methylates the carboxylic acid at 100°C for 10 hours (yield: 95%).
- Formylation : Vilsmeier reagent (DMF/POCl₃) at 70°C for 5 hours installs the C-5 formyl group (yield: 68%).
Route B: Direct Cyclization with Pre-Formylated Precursor
- Synthesis of Formylated β-Keto Ester : Ethyl 3-oxo-2-methyl-4-formylpentanoate is prepared via Claisen condensation of ethyl formate and ethyl acetoacetate.
- Cyclocondensation : Reaction with ethyl hydrazine in ethanol under reflux yields the target compound directly (yield: 58%).
Analytical and Optimization Considerations
- Regioselectivity : NMR and X-ray crystallography confirm substituent positions. Para-substitution patterns dominate due to steric and electronic effects.
- Solvent Impact : Toluene enhances reaction rates and purity compared to DMF or THF.
- Temperature Control : Formylation above 80°C promotes side reactions, reducing yields by 15–20%.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-ethyl-5-formyl-3-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Methyl 1-ethyl-3-methyl-1H-pyrazole-4,5-dicarboxylate.
Reduction: Methyl 1-ethyl-5-hydroxymethyl-3-methyl-1H-pyrazole-4-carboxylate.
Substitution: Methyl 1-ethyl-5-formyl-3-methyl-1H-pyrazole-4-carboxamide or this compound esters.
Scientific Research Applications
Methyl 1-ethyl-5-formyl-3-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and as an intermediate in organic synthesis[][6].
Mechanism of Action
The mechanism of action of methyl 1-ethyl-5-formyl-3-methyl-1H-pyrazole-4-carboxylate is largely dependent on its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the pyrazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Pyrazole vs. Triazole Derivatives
A key structural analogue is ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate , which replaces the pyrazole core with a 1,2,3-triazole ring and introduces a pyridinyl group at position 1. This triazole derivative exhibits enhanced π-π stacking and hydrogen-bonding capabilities due to the aromatic pyridinyl substituent, leading to distinct crystal packing patterns compared to the alkyl-substituted pyrazole compound. For example, its crystal structure features N–H···O hydrogen bonds (2.09 Å) and C–H···O interactions (2.54 Å), stabilizing a layered arrangement . In contrast, the ethyl and methyl substituents in the target pyrazole compound likely promote hydrophobic interactions, reducing polarity and solubility in polar solvents.
Substituent Effects on Physicochemical Properties
- Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate (): This compound substitutes positions 1 and 3 with phenyl groups, increasing molecular rigidity and aromaticity. The phenyl rings enhance melting point (136°C for its carboxylic acid derivative) and reduce solubility in non-polar solvents compared to the target compound’s alkyl substituents.
- However, the methyl ester at position 4 may limit thermal stability compared to carboxylic acid derivatives.
Data Table: Key Properties of Comparable Compounds
Research Findings and Implications
- Crystallography : The triazole derivative’s layered crystal structure () contrasts with the likely amorphous or less-ordered packing of the target pyrazole compound, as inferred from its alkyl substituents. Tools like SHELX and Mercury () are critical for analyzing such differences.
- Reactivity : The formyl group in the target compound offers a site for further functionalization (e.g., condensation reactions), whereas phenyl-substituted analogues are more suited for applications requiring aromatic stability.
Biological Activity
Methyl 1-ethyl-5-formyl-3-methyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its pharmacological potential, focusing on its anti-inflammatory, antimicrobial, and analgesic properties, as well as its synthetic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₁N₂O₃, with a molecular weight of approximately 195.20 g/mol. The compound features a pyrazole ring that contributes to its reactivity and biological activity. The presence of both aldehyde and carboxylate functionalities enhances its interaction with biological targets.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives of pyrazole demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |
|---|---|---|---|
| Dexamethasone | 76% (1 µM) | 86% (1 µM) | |
| Pyrazole Derivative A | 61% (10 µM) | 76% (10 µM) | |
| Pyrazole Derivative B | 85% (10 µM) | 93% (10 µM) |
2. Antimicrobial Activity
This compound has shown promise in antimicrobial applications. It has been evaluated against various pathogens, demonstrating effective inhibition zones in vitro. For example, certain derivatives have exhibited minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Table 2: Antimicrobial Efficacy of Pyrazole Derivatives
| Compound | Pathogen | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| Compound A | S. aureus | 0.22 | Bactericidal |
| Compound B | S. epidermidis | 0.25 | Bactericidal |
| Compound C | E. coli | Not reported | Fungicidal |
3. Analgesic Properties
The analgesic effects of pyrazole derivatives are also noteworthy. Compounds similar to this compound have been shown to reduce pain in animal models, suggesting their potential use in pain management therapies .
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors involved in inflammatory and pain pathways. Preliminary studies suggest that these interactions may modulate the signaling cascades responsible for inflammation and pain perception .
Case Studies
In a notable case study, researchers synthesized various pyrazole derivatives and evaluated their biological activities in vivo and in vitro. One derivative demonstrated significant anti-inflammatory effects comparable to traditional NSAIDs, while another exhibited potent antimicrobial activity against multi-drug resistant strains .
Q & A
Basic Research Question
- HPLC Monitoring : Use reverse-phase C18 columns (acetonitrile/water gradient) to track reaction progress and detect impurities (e.g., des-formyl byproducts) .
- Side Reaction Mitigation : Avoid excess formylating agents to prevent over-oxidation. Add scavengers (e.g., molecular sieves) to absorb residual water.
What stability studies are critical for handling and storing this compound?
Advanced Research Question
- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures (ca. 150–200°C for similar esters) .
- Light Sensitivity : Store in amber vials under inert atmosphere if UV-Vis analysis indicates photodegradation.
- Hydrolysis Prevention : Avoid prolonged exposure to acidic/basic conditions; use anhydrous solvents during synthesis .
How do structural modifications (e.g., methyl vs. ethyl groups) impact physicochemical properties?
Advanced Research Question
- LogP Calculations : Compare partition coefficients (e.g., methyl substituents reduce hydrophobicity vs. ethyl) to predict bioavailability .
- Crystallinity : Bulkier groups (e.g., ethyl) may disrupt crystal packing, reducing melting points compared to methyl analogs .
- Electron-Withdrawing Effects : Formyl groups increase electrophilicity at C4, enhancing reactivity in cross-coupling reactions vs. electron-donating substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
